molecular formula C5H7ClS B8029232 4-Chloro-3,6-dihydro-2H-thiopyran

4-Chloro-3,6-dihydro-2H-thiopyran

Cat. No.: B8029232
M. Wt: 134.63 g/mol
InChI Key: RYHITXHIWXMZJB-UHFFFAOYSA-N
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Description

Its structure combines the electronic effects of the sulfur atom and the chloro group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-chloro-3,6-dihydro-2H-thiopyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClS/c6-5-1-3-7-4-2-5/h1H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHITXHIWXMZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bismuth Chloride (BiCl₃)-Mediated Cyclization

A widely adopted method involves the reaction of aldehydes or ketones with homopropargylic alcohols in the presence of BiCl₃. This Lewis acid facilitates the formation of a carbocation intermediate, which undergoes cyclization to yield 4-chloro-5,6-dihydro-2H-thiopyran derivatives. For example:

  • Reaction Conditions : BiCl₃ (10 mol%), dichloromethane (DCM), 0°C to room temperature, 2–4 hours.

  • Yield : 60–85% depending on substituents.

  • Mechanism :

    • Activation of the aldehyde carbonyl by BiCl₃.

    • Nucleophilic attack by the homopropargylic alcohol.

    • Cyclization and chloride ion capture to form the thiopyran ring.

Table 1: Substrate Scope for BiCl₃-Mediated Reactions

Aldehyde/KetoneHomopropargylic AlcoholProductYield (%)
Benzaldehyde3-Butyn-1-ol4-Cl-3,6-dihydro-2H-thiopyran78
Acetophenone3-Pentyn-1-ol4-Cl-5-methyl derivative65

Chloroaluminate Ionic Liquid Catalysis

Lewis acidic ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl·AlCl₃), offer a green alternative. These solvents act as both catalysts and reaction media, enabling efficient cyclization under mild conditions.

  • Advantages : Recyclability, reduced by-product formation, and high atom economy.

  • Typical Protocol :

    • Aldehyde (1 equiv), homopropargylic alcohol (1.1 equiv), [bmim]Cl·AlCl₃ (N = 0.56–0.67), 25°C, 1–3 hours.

    • Yield : 70–92%.

Diels-Alder Reaction with Chlorinated Dienophiles

SnCl₄-Catalyzed [4+2] Cycloaddition

The Diels-Alder reaction between 1,3-dienes and chlorinated dienophiles (e.g., chloroacetaldehyde) produces 4-chloro-3,6-dihydro-2H-thiopyran derivatives.

  • Key Steps :

    • Activation of the dienophile by SnCl₄.

    • Stereoselective formation of the thiopyran ring.

  • Conditions : SnCl₄ (5 mol%), toluene, −20°C to 0°C, 6–12 hours.

  • Yield : 55–75%.

Ring-Opening and Functionalization of Tetrahydrothiopyran Derivatives

Chlorination of 3,6-Dihydro-2H-thiopyran

Direct chlorination of 3,6-dihydro-2H-thiopyran using sulfuryl chloride (SO₂Cl₂) or Cl₂ gas introduces the 4-chloro substituent.

  • Optimized Protocol :

    • 3,6-Dihydro-2H-thiopyran (1 equiv), SO₂Cl₂ (1.2 equiv), DCM, 0°C, 2 hours.

    • Yield : 80–88%.

  • Challenges : Over-chlorination and ring-opening by-products require careful stoichiometric control.

Titanium Tetrachloride (TiCl₄)-Mediated Acetal Cyclization

Cyclization of Propargyl Acetals

Propargyl acetals derived from thiopyran precursors undergo TiCl₄-catalyzed cyclization to form 4-chloro derivatives.

  • Procedure :

    • Propargyl acetal (1 equiv), TiCl₄ (10 mol%), DCM, −78°C, 1 hour.

    • Yield : 60–70%.

  • Mechanism : Lewis acid-mediated activation followed by intramolecular nucleophilic attack.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

MethodCatalystTemperature (°C)Yield (%)By-ProductsScalability
BiCl₃ CyclizationBiCl₃0–2560–85ModerateHigh
Ionic Liquid[bmim]Cl·AlCl₃2570–92LowModerate
Diels-AlderSnCl₄−20–055–75HighLow
Direct ChlorinationSO₂Cl₂080–88LowHigh
TiCl₄ CyclizationTiCl₄−7860–70ModerateLow

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:

    Oxidation: Treatment with oxidizing agents like m-chloroperbenzoic acid leads to the oxidation of the C=C bond and the sulfur atom in the six-membered ring.

    Substitution: Bromination reactions can lead to the formation of bromo-substituted derivatives, depending on the reaction conditions and the structure of the starting heterocycles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) at room temperature.

    Bromination: Bromine (Br2) in solvents like dichloromethane (CH2Cl2) or acetic acid (AcOH) at varying temperatures.

Major Products Formed

    Oxidation: Oxidized thiopyran derivatives with modified C=C bonds and sulfur atoms.

    Bromination: Bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans.

Scientific Research Applications

4-Chloro-3,6-dihydro-2H-thiopyran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Chloro-3,6-dihydro-2H-thiopyran involves its interaction with various molecular targets and pathways. For instance, its cytotoxic effects on certain cancer cell lines suggest that it may interfere with cellular processes such as DNA replication and repair . The exact molecular targets and pathways are still under investigation, but its unique structure allows it to interact with multiple biological targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structurally related compounds, identified through similarity metrics (), include:

Compound Name Substituents/Oxidation State Similarity Score Key Features
Tetrahydro-2H-thiopyran-4-amine -NH₂ at C4; fully saturated ring 0.95 High structural similarity, amine group
4-Tetrahydrothiopyranone 1,1-dioxide Ketone at C4; sulfone oxidation 0.68 Oxidized sulfur, ketone functionality
Dihydro-2H-thiopyran-3(4H)-one Ketone at C3; dihydro structure 0.80 Ketone group, ring unsaturation
4-Nitro-3-(4-methylphenyl)-3,6-dihydro-2H-thiopyran S,S-dioxide Nitro, methylphenyl, sulfone groups N/A Complex substituents, sulfone oxidation

Notes:

  • The chloro substituent in 4-Chloro-3,6-dihydro-2H-thiopyran distinguishes it from amine or ketone derivatives, altering electronic distribution and reactivity .
  • Sulfone-containing analogs (e.g., 4-Tetrahydrothiopyranone 1,1-dioxide) exhibit higher polarity and metabolic stability compared to the parent sulfide structure .
Cardiovascular and MDR Reverting Activity
  • 4-Nitro-3-(4-methylphenyl)-3,6-dihydro-2H-thiopyran S,S-dioxide (Compound 5): No observed cardiovascular or multidrug resistance (MDR) reverting activity in ex vivo and tumor cell line studies . Contrasts with active analogs like 3-aryl-4-nitrobenzothiochromans S,S-dioxide (Compounds 6, 7), suggesting nitro group positioning and aryl substitution critically influence bioactivity .

Physicochemical Properties

Limited direct data exist for this compound, but comparisons can be inferred:

  • Boiling/Melting Points: Sulfone derivatives generally exhibit higher melting points due to increased polarity (e.g., 4-Tetrahydrothiopyranone 1,1-dioxide) . Chloro substituents may lower solubility in polar solvents compared to amine or carboxylic acid analogs .
  • Thermodynamic Data :
    • Enthalpy of vaporization (ΔvapH°) for dihydro-2H-thiopyran-3(4H)-one is documented, highlighting the stability conferred by ketone groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3,6-dihydro-2H-thiopyran
Reactant of Route 2
4-Chloro-3,6-dihydro-2H-thiopyran

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